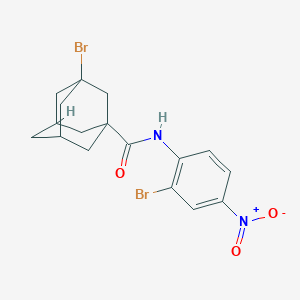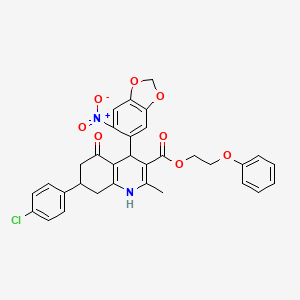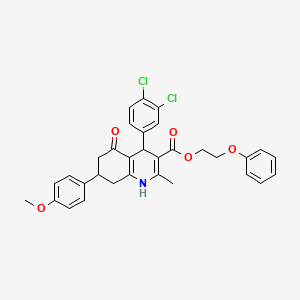![molecular formula C22H30N2O6 B5022558 1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5022558.png)
1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclohexen-1-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate, commonly known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the nervous system and other biological processes.
Mécanisme D'action
The exact mechanism of action of CPP is not fully understood, but it is believed to act as a positive allosteric modulator of nicotinic acetylcholine receptors. This means that it enhances the activity of these receptors, leading to increased neurotransmitter release and subsequent effects on the nervous system.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects, including increasing the release of neurotransmitters, enhancing memory and learning, and reducing anxiety and depression. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP is its ability to cross the blood-brain barrier and interact with the nervous system. This makes it a valuable tool for studying the mechanisms of action of various neurotransmitter systems and their effects on behavior and cognition. However, one limitation of CPP is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving CPP. One area of interest is in the development of new drugs for the treatment of neurodegenerative diseases, based on the mechanisms of action of CPP and other related compounds. Another area of interest is in the study of the effects of CPP on other physiological systems, such as the immune system and cardiovascular system. Overall, CPP is a valuable tool for scientific research and has the potential to lead to many new discoveries in the field of neuroscience and beyond.
Méthodes De Synthèse
CPP can be synthesized through a multistep process that involves the reaction of piperazine with 3-cyclohexen-1-carboxaldehyde, followed by the addition of 4-methylphenoxyacetic acid and subsequent oxalation. This method has been well-established in the scientific literature and has been used to produce CPP in large quantities for research purposes.
Applications De Recherche Scientifique
CPP has been widely used in scientific research for its ability to cross the blood-brain barrier and interact with various neurotransmitter systems. It has been shown to enhance the release of acetylcholine, dopamine, and serotonin, among other neurotransmitters, and has been used to study the mechanisms of action of these systems in the brain.
Propriétés
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2.C2H2O4/c1-17-7-9-19(10-8-17)24-16-20(23)22-13-11-21(12-14-22)15-18-5-3-2-4-6-18;3-1(4)2(5)6/h2-3,7-10,18H,4-6,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTSYLZKHBNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CCC=CC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[allyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5022483.png)

![3-ethyl-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022503.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B5022512.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B5022525.png)
![4-fluoro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5022528.png)

![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5022561.png)
